molecular formula C14H20N4O3 B2808603 (E)-N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide CAS No. 1424359-46-5

(E)-N-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide

Cat. No. B2808603
CAS RN: 1424359-46-5
M. Wt: 292.339
InChI Key: QRFQZBYCYCWIFK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a tert-butyl group, a cyano group, and an ethoxy group. The 1,2,4-oxadiazole ring is a heterocyclic compound containing one oxygen atom and two nitrogen atoms . The tert-butyl group is a common alkyl group in organic chemistry . The cyano group consists of a carbon triple-bonded to a nitrogen and is often involved in various chemical reactions. The ethoxy group is an ether functional group consisting of an oxygen atom connected to two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, MS, and IR spectroscopy, as well as X-ray diffraction . These techniques provide information about the connectivity of atoms, the types of bonds, the presence of functional groups, and the three-dimensional arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the cyano group can undergo reactions such as reduction to form amines, or addition reactions with nucleophiles. The 1,2,4-oxadiazole ring can participate in various reactions depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally. These properties are influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the intermolecular forces .

properties

IUPAC Name

(E)-N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-cyano-3-ethoxyprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-6-20-8-10(7-15)11(19)16-9(2)12-17-13(18-21-12)14(3,4)5/h8-9H,6H2,1-5H3,(H,16,19)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFQZBYCYCWIFK-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC(C)C1=NC(=NO1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/C(=O)NC(C)C1=NC(=NO1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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